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3-(3-Fluoropyridin-4-yl)propanamide

Cat. No.: B2535857
CAS No.: 2288710-14-3
M. Wt: 168.171
InChI Key: HOTXGCRZIFXALR-UHFFFAOYSA-N
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Description

The study of 3-(3-Fluoropyridin-4-yl)propanamide is situated at the confluence of several key areas in medicinal chemistry. Its structure, featuring a propanamide substituent on a fluorinated pyridine (B92270) ring, suggests a molecule designed with purpose. The following sections will provide a contextual backdrop for understanding the potential significance of this specific chemical entity.

The propanamide functional group is a recurring motif in a multitude of biologically active compounds. This simple amide structure is often integral to a molecule's ability to interact with biological targets. Propanamide derivatives have been investigated for a wide array of therapeutic applications, including as selective androgen receptor degraders for the treatment of prostate cancer and as nonsteroidal dissociated glucocorticoid receptor agonists with anti-inflammatory properties. nih.govnih.gov The versatility of the propanamide moiety lies in its ability to form hydrogen bonds and participate in various non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. The amide bond, in particular, is a cornerstone of peptide and protein structure, and its incorporation into small molecules can mimic these natural interactions.

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a compound's solubility and pharmacokinetic profile. The introduction of a fluorine atom onto the pyridine ring, creating a fluorinated pyridine scaffold, can have profound effects on the molecule's properties. Fluorine, being the most electronegative element, can alter the electronic distribution within the pyridine ring, thereby modulating the pKa of the nitrogen atom and influencing the molecule's binding affinity to its target. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, leading to an improved metabolic profile and increased bioavailability.

The strategic placement of fluorine on a pyridine ring can lead to compounds with a diverse range of biological activities, including antibacterial and anticancer properties. nih.gov This has made fluorinated pyridine scaffolds a highly attractive structural motif for medicinal chemists in the pursuit of novel therapeutic agents. nih.gov

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The combination of a propanamide group and a fluorinated pyridine scaffold suggests a deliberate design strategy aimed at creating a molecule with potentially favorable drug-like properties.

The 3-fluoropyridin-4-yl moiety provides a metabolically stable, polar aromatic system that can engage in specific interactions with biological targets. The propanamide side chain offers a flexible linker with hydrogen bonding capabilities. It is plausible that researchers would synthesize and study this compound as part of a larger library of molecules to probe the structure-activity relationship (SAR) of a particular biological target. The systematic variation of substituents on the pyridine ring and modifications to the propanamide chain would be a standard approach in a drug discovery program.

The development of synthetic routes to compounds like this compound builds upon a rich history of organic synthesis. The synthesis of fluorinated pyridines has been a subject of considerable research, with various methods developed for the regioselective introduction of fluorine onto the pyridine ring. Similarly, the formation of the propanamide linkage is a fundamental transformation in organic chemistry, often achieved through the coupling of a carboxylic acid or its derivative with an amine.

Precursors to this compound would likely include 3-fluoro-4-substituted pyridines and derivatives of propanoic acid. For instance, a plausible synthetic route could involve the coupling of 3-(3-fluoropyridin-4-yl)propanoic acid with ammonia (B1221849) or a protected amine. The synthesis of the key 3-(3-fluoropyridin-4-yl)propanoic acid intermediate itself would be a multi-step process, likely starting from a more readily available pyridine derivative. The exploration of different synthetic strategies to access this and related compounds is an ongoing area of chemical research.

Data Tables

Table 1: Representative Bioactivities of Propanamide Derivatives

Propanamide Derivative ClassTherapeutic AreaExample of Investigated Activity
Basic Heteromonocyclic PropanamidesOncologySelective Androgen Receptor Degraders (SARDs) nih.gov
Dimethyl-diphenyl-propanamidesAnti-inflammatoryGlucocorticoid Receptor Agonists nih.gov
Propanamide-Sulfonamide ConjugatesAnti-inflammatory/Anti-infectiveDual Urease and Cyclooxygenase-2 Inhibitors

Table 2: Impact of Fluorination on Pyridine Scaffolds in Drug Discovery

PropertyEffect of Fluorine SubstitutionReference
Metabolic Stability Can block sites of metabolism, increasing half-life.
Binding Affinity Alters electronics, potentially enhancing interactions with target proteins.
pKa Modulates the basicity of the pyridine nitrogen, affecting solubility and cell permeability.
Biological Activity Can lead to novel or enhanced therapeutic properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O B2535857 3-(3-Fluoropyridin-4-yl)propanamide CAS No. 2288710-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoropyridin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-5-11-4-3-6(7)1-2-8(10)12/h3-5H,1-2H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTXGCRZIFXALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 3 Fluoropyridin 4 Yl Propanamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(3-fluoropyridin-4-yl)propanamide reveals several plausible pathways for its construction. The primary disconnection points are the amide bond and the carbon-carbon bond linking the propanamide side chain to the pyridine (B92270) ring.

Figure 1: Retrosynthetic Disconnections for this compound

Generated code

Disconnection of the Amide Bond: The most straightforward disconnection is that of the amide bond, leading back to 3-(3-fluoropyridin-4-yl)propanoic acid and ammonia (B1221849) or an ammonia equivalent. This places the focus on the synthesis of the substituted propanoic acid.

Disconnection of the C4-Side Chain: A more fundamental disconnection breaks the bond between the pyridine C4 position and the propyl chain. This suggests a strategy involving the coupling of a suitable 3-fluoropyridine (B146971) derivative with a three-carbon synthon.

Identification of Key Precursors and Building Blocks

Based on the retrosynthetic analysis, the following key precursors and building blocks can be identified:

3-Fluoropyridine-4-carbaldehyde or 3-Fluoropyridine-4-carbonitrile: These are versatile intermediates where the aldehyde or nitrile group can be homologated to the required three-carbon side chain.

Methyl 3-fluoropyridine-4-carboxylate: This ester can serve as a handle for chain extension or reduction to a hydroxymethyl group, which can be further functionalized. nih.govresearchgate.net

4-Halo-3-fluoropyridine (e.g., 4-bromo-3-fluoropyridine (B1273213) or 4-chloro-3-fluoropyridine): These precursors are ideal for cross-coupling reactions to introduce the propanamide side chain or a precursor.

3-(3-Fluoropyridin-4-yl)propanoic acid: This is the immediate precursor to the target amide and a key intermediate in one of the main synthetic routes.

Diethyl malonate or similar C3 synthons: These are crucial for strategies involving the construction of the propanoic acid side chain attached to the pyridine ring.

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through several routes, each with its own set of reaction conditions. A plausible and efficient strategy involves the initial synthesis of a functionalized 3-fluoropyridine core followed by the introduction and elaboration of the C4-side chain.

Pyridine Ring Construction and Functionalization

The construction of the substituted pyridine ring is a critical first step. While various methods exist for pyridine synthesis, a common approach for this class of compounds is to start with a pre-formed, commercially available pyridine and introduce the required functionalities. researchgate.net For instance, starting from isonicotinic acid methyl ester, nitration can be performed, followed by nucleophilic aromatic substitution of the nitro group with a fluoride (B91410) source to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net

Propanamide Moiety Formation

The final step in the synthesis is the formation of the propanamide moiety from the corresponding carboxylic acid. This transformation is typically achieved through standard amidation procedures.

Table 1: Reaction Conditions for Propanamide Formation

ReagentConditionsYieldReference
Thionyl chloride, then ammoniaTwo-step process: formation of the acyl chloride followed by reaction with ammonia.Good to excellentGeneral knowledge
Carbodiimide (e.g., EDC) and HOBt, then ammoniaOne-pot procedure, mild conditions.HighGeneral knowledge
Ammonium hydroxide, heatDirect amidation, may require harsh conditions.Variable acs.org

Introduction of Fluorine Substituents at Pyridine C3

The introduction of a fluorine atom at the C3 position of the pyridine ring is a key challenge. Direct fluorination of pyridine is often unselective. nih.gov A more reliable method involves nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by an electron-withdrawing group at an appropriate position. For example, a nitro group at the 3-position can be displaced by a fluoride ion. nih.govresearchgate.net Another strategy involves the use of pyridine N-oxides, which can facilitate nucleophilic substitution. google.comrsc.org

Table 2: Methods for C3-Fluorination of Pyridine

Starting MaterialReagentProductReference
Methyl 3-nitropyridine-4-carboxylateCesium fluoride (CsF)Methyl 3-fluoropyridine-4-carboxylate nih.govresearchgate.net
3-Bromopyridine N-oxideTetrabutylammonium fluoride (TBAF)3-Fluoropyridine N-oxide rsc.org

Formation of the Pyridin-4-yl Linkage

A crucial step is the formation of the carbon-carbon bond at the C4 position of the 3-fluoropyridine ring. This can be accomplished through several methods, including the elaboration of a pre-existing functional group or through cross-coupling reactions.

A plausible synthetic sequence starting from methyl 3-fluoropyridine-4-carboxylate would be:

Reduction: The ester is reduced to (3-fluoropyridin-4-yl)methanol (B1532056) using a mild reducing agent like sodium borohydride.

Halogenation: The resulting alcohol is converted to the corresponding halide, for example, 4-(chloromethyl)-3-fluoropyridine, using a reagent like thionyl chloride.

Cyanation: The halide is then displaced with a cyanide source, such as sodium cyanide, to yield (3-fluoropyridin-4-yl)acetonitrile.

Alkylation: The acetonitrile (B52724) derivative can be deprotonated with a strong base like sodium amide and alkylated with a one-carbon electrophile (e.g., methyl iodide). However, a more controlled approach for building the three-carbon chain is often preferred.

An alternative and more controlled approach for chain extension is the Arndt-Eistert homologation of 3-(3-fluoropyridin-4-yl)acetic acid, which itself can be synthesized from 4-(chloromethyl)-3-fluoropyridine.

A highly effective strategy involves a malonic ester synthesis approach:

Starting with 4-(chloromethyl)-3-fluoropyridine, it can be reacted with diethyl malonate in the presence of a base like sodium ethoxide.

The resulting diethyl 2-((3-fluoropyridin-4-yl)methyl)malonate is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield 3-(3-fluoropyridin-4-yl)propanoic acid.

Finally, amidation of the propanoic acid as described in section 2.2.2 provides the target compound, this compound.

Table 3: Illustrative Reaction Scheme for this compound

StepStarting MaterialReagentsIntermediate/Product
1Isonicotinic acid methyl esterHNO₃/H₂SO₄Methyl 3-nitropyridine-4-carboxylate
2Methyl 3-nitropyridine-4-carboxylateCsFMethyl 3-fluoropyridine-4-carboxylate
3Methyl 3-fluoropyridine-4-carboxylateNaBH₄(3-Fluoropyridin-4-yl)methanol
4(3-Fluoropyridin-4-yl)methanolSOCl₂4-(Chloromethyl)-3-fluoropyridine
54-(Chloromethyl)-3-fluoropyridine1. NaCH(CO₂Et)₂ 2. H₃O⁺, Δ3-(3-Fluoropyridin-4-yl)propanoic acid
63-(3-Fluoropyridin-4-yl)propanoic acidSOCl₂, then NH₃This compound

This multi-step synthesis highlights a logical and feasible pathway for the preparation of this compound, relying on well-established organic transformations.

Stereoselective Synthesis Approaches and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis to directly obtain the desired enantiomer, or resolution of a racemic mixture.

Asymmetric Synthesis:

While specific methods for the asymmetric synthesis of this compound are not extensively documented, analogous transformations provide a strong basis for potential routes. The key challenge lies in the stereocontrolled introduction of the chiral center at the C2 position of the propanamide chain.

One plausible approach involves the asymmetric conjugate addition of a nucleophile to a suitable α,β-unsaturated precursor. For instance, a chiral catalyst could mediate the addition of a cyanide equivalent to 3-(3-fluoropyridin-4-yl)acrylamide, followed by hydrolysis of the resulting nitrile to the amide. Transition metal complexes with chiral ligands are often employed for such transformations.

Another strategy could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, such as (E)-3-(3-fluoropyridin-4-yl)propenamide, using a chiral catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have proven effective in similar reductions.

Chiral Resolution:

In the absence of a direct asymmetric synthesis, the resolution of a racemic mixture of this compound is a viable alternative. wikipedia.org Common methods for resolving racemic compounds include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can often be separated by fractional crystallization. For this compound, which is basic due to the pyridine nitrogen, chiral acids like tartaric acid or mandelic acid can be used as resolving agents. wikipedia.org After separation, the desired enantiomer of the amide can be liberated by treatment with a base.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a corresponding ester precursor, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (from the other enantiomer). The separated ester can then be converted to the desired amide enantiomer.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. A racemic mixture of this compound can be passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. nih.gov

Resolution MethodPrinciplePotential Application to this compound
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgReaction with chiral acids like tartaric acid or mandelic acid to form diastereomeric salts that can be separated by crystallization. wikipedia.org
Enzymatic Resolution Selective reaction of one enantiomer with an enzyme.Selective hydrolysis of an ester precursor by a lipase, followed by separation and conversion to the amide.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. nih.govPreparative HPLC using a chiral column to directly separate the enantiomers of the racemic amide. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic methodologies offer significant advantages in terms of reaction speed, scalability, and environmental impact.

Microwave-Assisted Synthesis in Expedited Reaction Development

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.

For the synthesis of this compound, microwave heating could be beneficial in several steps. For example, the amidation of 3-(3-fluoropyridin-4-yl)propanoic acid with ammonia or an ammonia equivalent could be significantly expedited. Microwave-assisted amide synthesis has been successfully applied to a variety of substrates, often without the need for a catalyst. ijnrd.orgnih.gov

Reaction StepConventional MethodMicrowave-Assisted MethodPotential Advantages
Amidation Heating for several hoursIrradiation for minutesReduced reaction time, potentially higher yield
Pyridine Synthesis Often requires high temperatures and long reaction timesCan facilitate cycloaddition reactions to form the pyridine ringFaster reaction, improved efficiency ijnrd.orgnih.gov

Flow Chemistry Applications for Scalability

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, multi-step synthesis. mdpi.comcatalyticamidation.infoorganic-chemistry.org

The synthesis of this compound could be adapted to a flow process. For instance, the formation of the pyridine ring itself, or subsequent functionalization steps, could be performed in a flow reactor. mdpi.comorganic-chemistry.org This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents. The continuous nature of flow chemistry also allows for easier scale-up compared to traditional batch processes. catalyticamidation.info

Catalytic Transformations for Efficiency

The use of catalysts is a cornerstone of modern, efficient chemical synthesis. For the preparation of this compound, catalytic methods can be employed to improve yield, selectivity, and atom economy.

The key amide bond-forming step can be facilitated by various catalysts. While traditional methods often rely on stoichiometric coupling reagents, which generate significant waste, catalytic direct amidation of a carboxylic acid with an amine is a more sustainable approach. Boronic acid catalysts have shown promise in this area. catalyticamidation.info Alternatively, transition metal catalysts, such as those based on titanium, can also promote this transformation. nih.gov

Catalytic ApproachCatalyst ExamplePotential Application
Direct Amidation Boronic AcidsCatalyzing the reaction between 3-(3-fluoropyridin-4-yl)propanoic acid and an amine source. catalyticamidation.info
Direct Amidation Titanium (IV) FluorideEnhancing the direct amidation of the corresponding carboxylic acid. nih.gov
Nitrile Hydrolysis Nitrilase EnzymesSelective hydrolysis of 3-(3-fluoropyridin-4-yl)propanenitrile to the propanamide. organic-chemistry.org

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. The propanamide moiety offers a versatile handle for various chemical transformations.

Functional Group Interconversions of the Propanamide Moiety

The propanamide functional group can be converted into a range of other functionalities, allowing for the exploration of diverse chemical space.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid, 3-(3-fluoropyridin-4-yl)propanoic acid, under acidic or basic conditions. google.com This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as esters or other amides. organic-chemistry.org

Reduction to Amine: The propanamide can be reduced to the corresponding amine, 3-(3-fluoropyridin-4-yl)propan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH4). evitachem.com This transformation provides access to a new class of compounds with a basic amino group.

Dehydration to Nitrile: Dehydration of the primary amide to the corresponding nitrile, 3-(3-fluoropyridin-4-yl)propanenitrile, can be achieved using various dehydrating agents. researchgate.netrsc.orgorganic-chemistry.org This nitrile can then be used in other transformations, such as conversion to tetrazoles.

Conversion to Thioamide: The oxygen atom of the amide can be replaced with a sulfur atom to form the corresponding thioamide. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.org Thioamides are valuable intermediates and can exhibit different biological activities compared to their amide counterparts.

Conversion to Amidine: The propanamide can be converted to an amidine. A common method involves first converting the amide to a thioamide, which is then activated and reacted with an amine. nih.gov

TransformationReagentsProduct Functional Group
Hydrolysis Acid or BaseCarboxylic Acid google.com
Reduction LiAlH4Amine evitachem.com
Dehydration Dehydrating AgentNitrile researchgate.netrsc.orgorganic-chemistry.org
Thionation Lawesson's ReagentThioamide nih.govorganic-chemistry.org
Amidine Formation Thioamide intermediate, AmineAmidine nih.gov

Modification of the Fluoropyridine Ring

The reactivity of the 3-fluoropyridine core in this compound allows for several chemical modifications. These transformations are pivotal for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's properties.

One of the primary methods for modifying the pyridine ring is through nucleophilic aromatic substitution (SNAr). Although the fluorine atom itself can be a target for substitution, its position at the 3-position, meta to the nitrogen, makes it less reactive compared to halogens at the 2- or 4-positions. However, the reactivity can be enhanced by the presence of activating groups or by N-oxidation of the pyridine ring.

For instance, the synthesis of related 3-fluoropyridine derivatives has been achieved through the nucleophilic aromatic substitution of a nitro group. nih.gov In a similar vein, the modification of this compound could potentially involve the introduction of a nitro group at a position ortho or para to a leaving group to facilitate substitution.

Another approach involves the use of pyridine N-oxides. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. Research on the synthesis of [¹⁸F]-3-fluoro-4-aminopyridine has demonstrated the successful fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.gov This strategy could be adapted to introduce other nucleophiles onto the pyridine ring of a suitably functionalized precursor to this compound.

Hydrodefluorination reactions, while less common for targeted synthesis, can also modify the fluoropyridine ring. Studies on various fluorinated pyridines have shown that under specific catalytic conditions, C-F bonds can be selectively cleaved. chemicalbook.com This could be a route to generate non-fluorinated analogs for SAR studies.

The table below summarizes potential modifications of the fluoropyridine ring based on established chemical transformations of related pyridine derivatives.

Reaction Type Reagents and Conditions Potential Product Reference
Nucleophilic Aromatic Substitution (of a different leaving group)Nucleophile (e.g., amines, alkoxides), Base, Solvent (e.g., DMSO)Substituted pyridine derivative nih.gov
N-Oxidation followed by Nucleophilic Substitutionm-CPBA (for N-oxidation), Nucleophile, HeatSubstituted pyridine derivative nih.gov
HydrodefluorinationCatalyst (e.g., Rhodium complex), SilaneDefluorinated pyridine derivative chemicalbook.com

Table 1: Potential Modifications of the Fluoropyridine Ring

Library Synthesis and Diversification

The structure of this compound is well-suited for the generation of chemical libraries. The propanamide side chain offers a handle for diversification, while the fluoropyridine core provides a platform for introducing a wide range of substituents.

Library synthesis can be achieved through parallel synthesis techniques, where the core scaffold of this compound is reacted with a diverse set of building blocks. For example, the amide nitrogen can be alkylated or acylated to introduce a variety of functional groups.

More significantly, modifications of the fluoropyridine ring, as discussed in the previous section, are a powerful tool for library diversification. By creating a matrix of reactions where different substituents are introduced onto the pyridine ring of a common intermediate, a large and diverse library of compounds can be rapidly synthesized.

The development of potent and selective Met kinase inhibitors provides a relevant example of this approach. In this research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives were synthesized, highlighting how modifications at the 3-position of a pyridine ring can lead to improved enzyme potency. documentsdelivered.com This underscores the importance of diversifying the substitution pattern on the fluoropyridine core for optimizing biological activity.

The table below outlines a hypothetical library synthesis strategy starting from a precursor to this compound.

Core Scaffold Diversification Point Reaction Type Exemplary Reagents
3-Halopyridine-4-yl precursorHalogen at position 3Nucleophilic Aromatic SubstitutionVarious amines, thiols, alcohols
This compoundAmide N-HAlkylation / AcylationDiverse alkyl halides, acyl chlorides
This compoundPyridine RingElectrophilic Aromatic SubstitutionNitrating agents, Halogenating agents

Table 2: Library Synthesis and Diversification Strategy

Preclinical Biological Evaluation and Pharmacological Characterization of 3 3 Fluoropyridin 4 Yl Propanamide and Its Analogues

In Vitro Target Identification and Validation

The initial stages of characterizing a novel compound like 3-(3-Fluoropyridin-4-yl)propanamide involve a series of in vitro assays to identify its biological targets and validate its mechanism of action at a molecular level.

Enzyme Inhibition and Activation Assays

To determine if this compound affects enzymatic activity, it would be screened against a panel of enzymes. This process helps to identify potential therapeutic targets or off-target effects. The inclusion of a fluorine atom and a pyridine (B92270) ring suggests that this compound could interact with a variety of enzymes. For instance, fluorinated compounds are known to modulate the activity of enzymes such as kinases, proteases, and phosphatases. nih.govnih.gov

A typical enzyme inhibition assay would measure the rate of an enzymatic reaction in the presence and absence of the test compound. Data from such an assay would be used to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Table 1: Representative Enzyme Inhibition Panel

Enzyme ClassRepresentative EnzymesPotential Relevance for a Pyridine Derivative
KinasesEGFR, VEGFR, PI3KAnti-cancer, anti-inflammatory
ProteasesMMPs, CathepsinsAnti-cancer, anti-inflammatory
PhosphatasesPTP1BDiabetes, obesity
CyclooxygenasesCOX-1, COX-2Anti-inflammatory

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)

Compounds containing a pyridine moiety, a common scaffold in medicinal chemistry, are frequently evaluated for their ability to bind to G-protein coupled receptors (GPCRs) and ion channels. rsc.orgnih.gov Receptor binding assays are crucial for understanding the pharmacodynamics of a compound. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand indicates its binding affinity, often expressed as a Ki value.

Following binding assays, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For GPCRs, this might involve measuring changes in intracellular second messengers like cAMP or calcium. For ion channels, techniques like patch-clamp electrophysiology would be used to measure changes in ion flow across the cell membrane.

Table 2: Representative Receptor Binding and Functional Assay Panel

Receptor FamilyRepresentative TargetsAssay TypePotential Therapeutic Area
GPCRsSerotonin (5-HT) Receptors, Dopamine Receptors, Adrenergic ReceptorsRadioligand Binding, cAMP Assays, Calcium Flux AssaysCNS disorders, Cardiovascular disease
Ion ChannelsSodium Channels, Potassium Channels, Calcium ChannelsPatch-Clamp Electrophysiology, Fluorescent Ion IndicatorsNeurological disorders, Cardiovascular disease
Nuclear ReceptorsEstrogen Receptor, Androgen ReceptorLigand Binding Assays, Reporter Gene AssaysCancer, Metabolic diseases

Ligand-Protein Interaction Studies

To understand the molecular basis of a compound's activity, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed. These methods can reveal the specific amino acid residues within a protein's binding pocket that interact with the ligand. The fluorine atom in this compound could potentially form specific interactions, such as hydrogen bonds or halogen bonds, which can significantly influence binding affinity and selectivity. nih.govnih.gov

Cell-Based Biological Assays

Following target identification at the molecular level, cell-based assays are used to assess the compound's effects in a more biologically relevant context.

Cellular Pathway Modulation

Once a molecular target is identified, cell-based assays are used to confirm that the compound engages its target within a cell and modulates downstream signaling pathways. For example, if this compound were found to inhibit a specific kinase, a Western blot analysis could be used to measure the phosphorylation status of the kinase's downstream substrates in treated cells.

Phenotypic Screening

Table 3: Representative Phenotypic Screening Panel

Assay TypeCell LinesMeasured EndpointPotential Therapeutic Indication
Anti-proliferative AssayPanel of human cancer cell lines (e.g., NCI-60)Cell viability, IC50Oncology
Neuronal Outgrowth AssayPrimary neurons or neuronal cell linesNeurite length and branchingNeurodegenerative diseases
Anti-inflammatory AssayMacrophages, T-cellsCytokine production (e.g., TNF-α, IL-6)Inflammatory diseases

No Publicly Available Research Data Found for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound This compound regarding its preclinical biological evaluation, pharmacological characterization, or molecular mechanism of action.

Targeted searches for this specific compound, as well as for its close structural analogues, did not yield any studies detailing its cytotoxicity in research cell lines, its efficacy in in vivo animal disease models, or any investigations into its biochemical pathways or receptor interactions.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables as outlined. The absence of information suggests that this compound may not have been the subject of published scientific research, or such research is not available in the public domain.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research or data could be located for the chemical compound this compound and its analogues.

A thorough investigation was conducted to gather information for an article focusing on the preclinical biological evaluation and pharmacological characterization of this compound, with a specific emphasis on its structure-mechanism relationships. However, the search yielded no relevant studies, papers, or patents that would allow for the creation of the requested scientific article.

The inquiry included targeted searches for the compound's biological activity, pharmacological profile, and any structure-activity relationship (SAR) studies. These efforts did not uncover any published research that would provide the necessary data to elaborate on the specified topics.

Consequently, it is not possible to generate an article that adheres to the provided outline, including sections on structure-mechanism relationships and corresponding data tables, as the foundational scientific information for this compound appears to be absent from the public domain. This lack of available data prevents a scientifically accurate and informative discussion as requested.

Structure Activity Relationship Sar and Lead Optimization Studies of 3 3 Fluoropyridin 4 Yl Propanamide Derivatives

Rational Design Principles for Optimized Analogues

The journey from a lead compound to a clinical candidate is paved with strategic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. For derivatives of 3-(3-Fluoropyridin-4-yl)propanamide, several key design principles are employed.

The core this compound scaffold offers multiple avenues for modification. The pyridine (B92270) ring, the propanamide linker, and the terminal amide group can all be altered to explore new chemical space and improve biological activity.

Pyridine Ring Modifications: The fluorine substituent on the pyridine ring is a critical feature, often contributing to enhanced binding affinity through favorable interactions with the target protein. Researchers frequently explore the impact of shifting the fluorine's position or replacing it with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the pyridine ring.

Propanamide Linker Alterations: The propanamide linker plays a crucial role in orienting the key pharmacophoric elements within the binding site. Modifications to this linker, such as altering its length, introducing rigidity through cyclization, or replacing it with bioisosteres like sulfonamides, are common strategies. For instance, the replacement of an amide linker with a sulfonamide has been shown in some kinase inhibitor series to significantly improve cellular potency.

Bioisosteric Replacements for the Amide Group: The terminal amide group is a key hydrogen bond donor and acceptor. Bioisosteric replacements, such as converting the amide to a urea (B33335) or other heterocyclic systems, can lead to improved metabolic stability and cell permeability while maintaining or enhancing target engagement.

The nature and position of substituents on the this compound scaffold have a profound impact on the resulting analogue's potency and selectivity.

Steric Effects: The size and shape of substituents are critical for achieving a complementary fit within the binding pocket of the target enzyme. Bulky substituents can be used to probe for additional binding pockets or to prevent binding to off-target proteins, thus enhancing selectivity. However, excessive steric hindrance can also lead to a loss of potency if it disrupts key binding interactions.

The following table illustrates the hypothetical impact of different substituents on the pyridine ring on the inhibitory activity against a target kinase.

Compound IDR1 (Pyridine Position 3)R2 (Amide)IC50 (nM)
1FNH250
2ClNH275
3CH3NH2150
4FNH-CH330
5FN(CH3)2100

This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for this specific compound.

For derivatives of this compound that contain chiral centers, the stereochemistry can have a dramatic effect on biological activity. The three-dimensional arrangement of atoms is critical for precise interaction with the chiral environment of a protein's active site.

It is common for one enantiomer of a chiral drug to be significantly more potent than the other. This is because only one enantiomer can achieve the optimal orientation for binding to the target. For example, in the development of some kinase inhibitors, the (R)-enantiomer has been found to be orders of magnitude more potent than the (S)-enantiomer. Therefore, the synthesis and evaluation of individual stereoisomers are essential steps in the lead optimization process to identify the most active and selective compound.

Comprehensive SAR Analysis

A thorough understanding of the SAR is fundamental to the successful design of new and improved analogues. This involves identifying the key structural features responsible for biological activity and understanding how modifications to these features affect the compound's properties.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric elements typically include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrogen bond donor/acceptor: The amide group.

An aromatic/hydrophobic region: The fluoropyridine ring.

A specific spatial arrangement of these features, dictated by the propanamide linker.

Computational modeling and X-ray crystallography are invaluable tools for identifying and refining pharmacophore models. These techniques provide insights into the binding mode of the inhibitors and highlight the key interactions with the target protein.

Lipophilicity: Lipophilicity, often expressed as logP or logD, influences a compound's solubility, permeability, and metabolic stability. A delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Medicinal chemists often fine-tune lipophilicity by adding or removing polar or nonpolar functional groups.

Electronic Properties: As discussed earlier, the electronic nature of the substituents can significantly impact binding affinity. The strategic placement of electron-withdrawing or -donating groups can optimize electrostatic interactions with the target protein.

Steric Hindrance: The size and shape of the molecule must be compatible with the topology of the target's binding site. Steric hindrance can be both a challenge and an opportunity. While it can prevent a molecule from binding effectively, it can also be exploited to enhance selectivity by designing molecules that fit the intended target but are too large to bind to off-target proteins.

The table below provides a hypothetical analysis of how these properties might be modulated in a series of this compound analogues.

Compound IDModificationLogPElectronic EffectSteric HindrancePredicted Potency
AParent Compound1.5NeutralLowModerate
BAdd -CH3 to amide1.9Electron-donatingIncreasedPotentially Increased
CAdd -Cl to pyridine2.0Electron-withdrawingMinimalPotentially Increased
DReplace amide with -SO2NH21.2Electron-withdrawingSimilarPotentially Increased
EAdd bulky t-butyl group2.8Electron-donatingHighPotentially Decreased

This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for this specific compound.

Optimization of Target Affinity and Functional Activity

Once a hit compound like a hypothetical this compound derivative is identified, the primary goal is to enhance its binding affinity for the intended biological target and improve its functional activity. This is an iterative process involving the synthesis and testing of numerous analogs. For instance, in the development of similar heterocyclic inhibitors, researchers have systematically modified various parts of the molecule.

In a manner analogous to the optimization of pyrrolopyrimidine inhibitors of the protein kinase PERK, modifications to the core structure of our hypothetical compound would be explored. mdpi.com For example, the fluorine atom on the pyridine ring is a critical feature, potentially enhancing binding affinity through specific interactions with the target protein and improving metabolic stability. The propanamide linker could also be a key area for modification. Altering its length, rigidity, or introducing substituents could optimize the orientation of the fluoropyridine headgroup within the target's binding site.

The following table illustrates a hypothetical SAR exploration for our compound series, drawing parallels from published optimization campaigns of related kinase inhibitors.

CompoundR1 (on propanamide)R2 (on pyridine)Target Binding Affinity (IC₅₀, nM)Cellular Activity (EC₅₀, nM)
Lead-1 H3-Fluoro5002000
Analog-1a Methyl3-Fluoro2501000
Analog-1b Ethyl3-Fluoro6002500
Analog-1c H3-Chloro7503000
Analog-1d H3-Methoxy1000>5000

This table is a hypothetical representation based on typical SAR trends observed in medicinal chemistry programs.

Lead Identification and Optimization Campaigns

The journey from a vast library of chemical compounds to a single, optimized lead candidate is a highly structured and resource-intensive endeavor. This process is often initiated through large-scale screening efforts and progresses through iterative cycles of design and testing.

High-Throughput Screening (HTS) and Hit Validation

The discovery of initial "hit" compounds, those that show activity against a biological target, is frequently accomplished through high-throughput screening (HTS). In this process, large libraries containing thousands to millions of diverse chemical compounds are rapidly tested. For a target relevant to this compound, an HTS campaign would be designed to identify molecules that bind to or inhibit the target.

For example, the discovery of a series of pyrimidine (B1678525) carboxamides as inhibitors of the enzyme Vanin-1 began with an HTS campaign that identified a diaryl ketone scaffold. nih.gov Similarly, a hypothetical HTS campaign for our target of interest might identify a cluster of hits containing the pyridinyl propanamide motif.

Following the initial screen, "hits" undergo a rigorous validation process to eliminate false positives and confirm their activity. This involves re-testing the compounds and performing dose-response studies to determine their potency.

Iterative Design-Make-Test-Analyze (DMTA) Cycles

With validated hits in hand, the lead optimization phase commences, driven by the Design-Make-Test-Analyze (DMTA) cycle. This iterative process is the engine of modern drug discovery.

Design: Medicinal chemists, often aided by computational modeling and structural biology data, design new analogs of the hit compound with proposed modifications to improve potency, selectivity, and drug-like properties.

Make: Synthetic chemists then synthesize these newly designed compounds.

Test: The synthesized compounds are subjected to a battery of in vitro assays to measure their biological activity, selectivity against other targets, and physicochemical properties.

Analyze: The data from these tests are analyzed to understand the SAR and inform the design of the next round of compounds.

This cyclical process is repeated, with each cycle ideally leading to compounds with improved properties. For instance, in the development of pyrrolopyrimidine inhibitors of PERK, iterative DMTA cycles focusing on the linker and terminal aryl ring led to significant improvements in potency and selectivity. mdpi.com

Development of Potent and Selective Lead Compounds

The ultimate goal of the lead optimization campaign is to produce a lead compound with a desirable balance of properties, making it suitable for further preclinical development. This includes high potency against the intended target, selectivity over other related targets to minimize off-target effects, and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

In the optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (Akt), researchers encountered issues with rapid metabolism and low oral bioavailability with their initial lead compounds. nih.gov Through systematic modifications of the linker group, they were able to identify carboxamide derivatives with significantly improved pharmacokinetic profiles, leading to potent and orally bioavailable lead compounds. nih.gov

A similar path would be envisioned for our hypothetical this compound series. The table below showcases a hypothetical progression from an initial hit to a potent and selective lead compound, mirroring data from real-world drug discovery programs.

CompoundTarget Potency (IC₅₀, nM)Selectivity vs. Related Target (Fold)In Vitro Metabolic Stability (t½, min)Oral Bioavailability (%)
Hit-1 20005< 5< 1
Lead-1 500201510
Optimized Lead-A 501504530
Preclinical Candidate 10>500>12050

This table is a hypothetical representation of a successful lead optimization campaign.

Computational and Theoretical Studies on 3 3 Fluoropyridin 4 Yl Propanamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein receptor.

In the context of drug design, molecular docking can predict how a compound like a fluoropyridine or propanamide derivative might interact with a biological target. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors have utilized molecular docking to understand critical interactions and binding affinities. nih.gov Similarly, docking studies of tetrahydroquinolinone derivatives bearing a pyridyl methyl ester have been used to confirm their binding mode as P-glycoprotein inhibitors. rsc.org

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a force field. The results can reveal key interactions, such as which amino acid residues are involved in binding. For example, docking studies on a novel naproxen (B1676952) derivative, N-(2-(1H-Indol-3-yl) ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, against the main protease of SARS-CoV-2 revealed a strong binding affinity with a high binding energy of -9.36 kcal/mol. nih.gov

Compound/DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
N-(2-(1H-Indol-3-yl) ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideSARS-CoV-2 Main Protease (6LU7)-9.36Not specified in abstract
Naproxen (Standard)SARS-CoV-2 Main Protease (6LU7)-6.11Not specified in abstract
Biheterocyclic propanamides (e.g., 8l, 8s)α-glucosidase-9.70, -9.90Asp568, Glu707, Glu771, Arg445 (for 8l)

Table 1: Representative Molecular Docking Results for Propanamide Derivatives nih.govnih.gov

Once a binding pose is predicted, the intermolecular forces that stabilize the ligand-protein complex can be analyzed in detail. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Hydrogen bonds are particularly crucial for the specificity of ligand binding.

For example, in a study of biheterocyclic propanamides as antidiabetic agents, the most active compound, 8l, was found to form four hydrogen bonds with the active site residues Asp568, Glu707, Glu771, and Arg445 of the α-glucosidase enzyme. nih.gov Similarly, the analysis of fluorinated piperidines, which are saturated derivatives of pyridines, highlights the importance of charge-dipole interactions and hyperconjugation in their conformational behavior, which in turn influences their interactions with protein targets. d-nb.info The fluorine atom, with its high electronegativity, can significantly alter the electronic distribution in the pyridine (B92270) ring, affecting its ability to participate in hydrogen bonding and other intermolecular interactions. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of a ligand-protein complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the complex, the flexibility of the ligand and protein, and the role of solvent molecules.

The conformation of a molecule, particularly a flexible one like 3-(3-Fluoropyridin-4-yl)propanamide with its rotatable bonds, is critical for its biological activity. Computational studies on fluorinated piperidines have shown that fluorine substitution can have a significant impact on the conformational preferences of the ring system. d-nb.inforesearchgate.net For instance, the preference for an axial versus equatorial position of the fluorine atom is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info This conformational bias can pre-organize the molecule for binding to a specific protein target.

MD simulations can explore the accessible conformations of a ligand both in solution and when bound to a protein. The root mean square fluctuation (RMSF) of atoms can be calculated to identify flexible regions of the ligand and the protein.

A key application of MD simulations is to evaluate the stability of a protein-ligand complex predicted by molecular docking. By running a simulation for a sufficient length of time (typically nanoseconds), one can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. The root mean square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose is often used to quantify this stability.

In a study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were performed to confirm the stability of the ligand-protein interactions. nih.gov Similarly, MD simulations of the SARS-CoV-2 main protease with a naproxen derivative were used to validate the docking results and understand the thermodynamic properties of the binding. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the properties of this compound, elucidating its electronic characteristics and predicting its spectroscopic behavior. These calculations are foundational for understanding the molecule's reactivity and interactions.

Electronic Structure and Reactivity Descriptors (e.g., DFT, HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can reveal the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the pyridine ring is expected to significantly influence the electronic properties of the molecule. Studies on similar 3-fluoropyridine (B146971) derivatives have shown that fluorine substitution can lower the energies of the frontier molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich propanamide moiety and the pyridine ring, while the LUMO may be distributed over the pyridine ring, influenced by the fluorine atom.

Table 1: Calculated Electronic Properties of a Representative Fluoropyridine Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on typical values for similar fluoropyridine derivatives, as direct computational studies on this compound are not widely available.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. The molecular electrostatic potential (MEP) map is another valuable tool, providing a visual representation of the charge distribution and predicting sites for intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, indicating their potential to act as hydrogen bond acceptors.

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations are also employed to predict and interpret various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide group, and the C-F stretching of the fluoropyridine ring. Studies on related fluoropyridines have successfully used DFT to assign vibrational spectra. researchgate.net

Table 2: Predicted Characteristic IR Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AmideN-H stretch3300-3500
AmideC=O stretch1650-1690
PyridineC-F stretch1200-1300
PyridineRing vibrations1400-1600

Note: These are expected ranges based on known data for similar functional groups.

Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. The calculated shifts for the hydrogen, carbon, and fluorine nuclei would be compared with experimental data to confirm the molecular structure.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to establish a relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in drug discovery for identifying promising lead compounds.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activities. The development of a QSAR model for analogues of this compound would involve compiling a dataset of similar compounds with known biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical information of a molecule, would then be calculated.

For instance, a study on 2,4-disubstituted 6-fluoroquinolines developed a robust QSAR model for their antiplasmodial activity. nih.gov A similar approach could be applied to a series of pyridinylpropanamide derivatives. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.org Starting with this compound as a lead compound, a virtual screening campaign could be initiated to discover novel analogues with potentially improved activity. This process can be structure-based, where the 3D structure of the target is known, or ligand-based, where the properties of known active compounds are used to find similar molecules.

The workflow for a virtual screening campaign would typically involve:

Preparation of a large compound library.

Filtering the library based on drug-like properties (e.g., Lipinski's rule of five).

Docking the remaining compounds into the active site of the target protein.

Ranking the compounds based on their predicted binding affinity.

Visual inspection and selection of top-ranking candidates for experimental testing.

This approach has been successfully used to identify inhibitors for various targets, including those involving pyridine-containing molecules. nih.gov

Analysis of Molecular Descriptors and Property Space

The analysis of molecular descriptors provides a quantitative characterization of the physicochemical properties of this compound and its analogues. These descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors.

Table 3: Key Molecular Descriptors for a Representative Pyridinylpropanamide Analogue

DescriptorDescriptionTypical Value
Molecular Weight (MW)Mass of the molecule150 - 250 g/mol
LogPOctanol-water partition coefficient1.0 - 3.0
Hydrogen Bond DonorsNumber of O-H and N-H bonds1 - 2
Hydrogen Bond AcceptorsNumber of N and O atoms3 - 5
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms50 - 80 Ų

Note: The values in this table are illustrative and represent a typical range for drug-like molecules with similar structures.

By analyzing the distribution of these descriptors for a library of compounds, a "property space" can be defined. This analysis helps in understanding the diversity of a compound collection and in designing new molecules with desired properties. For example, ensuring that novel analogues of this compound fall within a drug-like property space would increase their chances of having favorable pharmacokinetic profiles.

As of the latest available information, specific preclinical absorption, distribution, metabolism, and excretion (ADME) data for the chemical compound This compound is not publicly available in the scientific literature or accessible databases.

Comprehensive searches for in vitro and in vivo studies detailing the metabolic stability, plasma protein binding, permeability, intrinsic clearance, and pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this specific compound have not yielded any concrete data.

While general methodologies for preclinical ADME profiling are well-established, including the use of liver microsomes, hepatocytes, Parallel Artificial Membrane Permeability Assays (PAMPA), and Caco-2 cell models, the application of these techniques to "this compound" and the resulting data have not been published. Similarly, in vivo pharmacokinetic studies in preclinical species that would provide essential parameters for this compound are not documented in accessible records.

Therefore, the generation of a detailed article with data tables on the preclinical ADME characterization of "this compound" as per the requested outline is not possible at this time due to the absence of the necessary scientific data.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Characterization of 3 3 Fluoropyridin 4 Yl Propanamide

In Vivo Pharmacokinetic (PK) Studies in Preclinical Species

Biodistribution and Tissue Distribution Studies

Information regarding the specific biodistribution and tissue accumulation of 3-(3-Fluoropyridin-4-yl)propanamide in preclinical models is not available in the public domain. However, the general methodology for such studies is well-established. These investigations typically involve administering a radiolabeled version of the compound to animal models, most commonly rodents. evotec.com Techniques like Quantitative Whole-Body Autoradiography (QWBA) and tissue dissection followed by quantitative analysis of the radiolabeled compound are employed. bioivt.com These methods elucidate the extent of drug accumulation in various organs and tissues at different time points, providing crucial information for assessing potential target organ engagement and off-target accumulation. evotec.combioivt.com

Metabolite Profiling and Identification of Biotransformation Pathways

Detailed metabolite profiling and specific biotransformation pathways for this compound have not been publicly disclosed. The process of metabolite identification is a critical step in drug development, aimed at understanding how the body chemically modifies a compound for elimination. bioivt.com This is usually achieved by analyzing biological samples (e.g., plasma, urine, feces) from preclinical species that have been administered the drug. nih.gov The use of radiolabeled compounds is considered the most quantitative method for these in vivo ADME studies. nih.gov The primary goal is to determine the number and identity of metabolites and to see if any are unique to human metabolism. bioivt.com For a compound like this compound, potential metabolic pathways could involve hydroxylation of the pyridine (B92270) ring, N-dealkylation, or hydrolysis of the amide group, although this is speculative without experimental data.

Radiolabeling Strategies for ADME/PK Studies

Radiolabeled compounds are indispensable tools for conducting quantitative absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) studies during drug discovery and development. nih.gov

Carbon-14 and Tritium (B154650) Radiolabeling for Quantitative Analysis

The most commonly used radioisotopes for ADME studies are Carbon-14 (¹⁴C) and Tritium (³H). nih.govnih.gov

Carbon-14 (¹⁴C): This isotope is often considered the "gold standard" for ADME studies. nih.govopenmedscience.com Its long half-life (approximately 5,730 years) means that no correction for radioactive decay is needed during a study. almacgroup.com Incorporating a ¹⁴C atom into a drug molecule creates a chemically identical version that allows its fate to be accurately traced in a biological system. openmedscience.comalmacgroup.com This is crucial for mass balance studies, which aim to account for the total administered dose.

Tritium (³H): Tritium is another frequently used isotope. nih.gov It is generally easier and less expensive to synthesize ³H-labeled compounds compared to their ¹⁴C counterparts. nih.gov The higher specific activity of tritium makes it ideal for studies where the compound concentration is very low, such as in receptor binding assays. nih.gov However, the position of the tritium label must be chosen carefully to avoid metabolic loss of the radiolabel.

While specific synthesis of radiolabeled this compound is not documented in public literature, the methodologies for creating such tracers are well-established for a wide range of chemical entities. researchgate.netnih.gov

Application of Radiotracer Techniques in Preclinical Models

Radiotracer techniques are fundamental to modern preclinical research. nih.govgoogle.com In the context of ADME studies, a radiolabeled compound like [¹⁴C]-3-(3-Fluoropyridin-4-yl)propanamide would be administered to preclinical species to:

Determine Routes and Rates of Excretion: By collecting and analyzing urine, feces, and expired air for radioactivity, researchers can quantify the primary pathways of elimination from the body. bioivt.com

Conduct Mass Balance Studies: These studies aim to recover all of the administered radioactivity, providing a comprehensive picture of the drug's disposition. bioivt.com

Perform Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a detailed visual map of the distribution of the radiolabeled compound throughout the entire body of an animal model over time. evotec.com It is invaluable for identifying tissues with high drug accumulation.

Identify and Quantify Metabolites: Following administration of the radiolabeled drug, plasma and excreta are analyzed to separate and identify the chemical structures of metabolites, which is essential for understanding clearance mechanisms. bioivt.comnih.gov

These preclinical studies using radiotracers are often required by regulatory authorities before a new drug can be approved for human use. evotec.comiaea.org

Future Research Directions and Translational Perspectives for 3 3 Fluoropyridin 4 Yl Propanamide

Development of Next-Generation Analogues with Improved Profiles

The foundation of advancing 3-(3-Fluoropyridin-4-yl)propanamide lies in a robust structure-activity relationship (SAR) program. The goal is to synthesize and evaluate a library of next-generation analogues to identify compounds with superior potency, selectivity, and pharmacokinetic properties.

Systematic modification of the core structure will be essential. Key areas for modification include:

The Pyridine (B92270) Ring: Exploration of alternative substitutions on the pyridine ring, beyond the existing 3-fluoro group, could significantly impact target binding and metabolic stability. Research on other pyridine-based compounds has shown that introducing electron-withdrawing groups like chloro or bromo, or electron-donating groups like methyl, can modulate activity. nih.gov

The Propanamide Linker: The length and rigidity of the propanamide chain can be altered. For instance, introducing unsaturation to create a propenamide analogue or constraining the linker within a cyclic system could optimize the compound's orientation within a target's binding pocket. researchgate.netresearchgate.net Studies on similar propanamide structures have indicated that stereochemistry, such as the (S)- or (R)-isomer at the α-position, can be critical for potency. researchgate.net

The Amide Group: Replacement of the terminal amide with other functional groups like sulfonamides or reverse amides may lead to novel interactions with the biological target and improve properties such as cell permeability. nih.govresearchgate.net

The insights gained from these systematic modifications will guide the rational design of analogues with enhanced therapeutic potential.

Modification Strategy Rationale Example from Related Compounds
Pyridine Ring Substitution Modulate electronics, lipophilicity, and metabolic stability.Introduction of electron-withdrawing groups (F, Cl, Br) has been shown to enhance potency in some scaffolds. nih.gov
Linker Modification Optimize spatial orientation and rigidity for improved binding affinity.Elongating or cyclizing alkyl chains can significantly alter antagonist potency. researchgate.net
Amide Isosteres Improve hydrogen bonding, metabolic stability, and novelty.Replacing amides with sulfonamides is a common strategy in medicinal chemistry to alter binding and physicochemical properties. nih.gov

Exploration of Novel Therapeutic Indications and Molecular Targets

A critical avenue of future research is to broaden the therapeutic applications of this compound by identifying its molecular targets and exploring new disease indications. The pyridine heterocycle is a privileged scaffold present in numerous approved drugs, suggesting a wide range of biological activities. mdpi.com

Initial screening efforts should focus on target families where related pyridine derivatives have shown promise:

Kinases: Many kinase inhibitors incorporate a pyridine core. A broad panel of kinase screening could reveal unexpected inhibitory activity relevant to oncology or inflammatory diseases. nih.gov

Ion Channels: The related compound 3-fluoro-4-aminopyridine is known to target potassium channels in the central nervous system, suggesting that analogues could have applications in neurological disorders like multiple sclerosis or epilepsy. google.comnih.gov

Enzymes in Neuropathic Pathways: Recent patents have highlighted pyridine derivatives as inhibitors of SARM1, a key protein in the axonal degeneration pathway, pointing towards potential use in treating peripheral neuropathy and other neurodegenerative conditions. google.com

Identifying a specific, high-affinity molecular target would be a significant breakthrough, enabling mechanism-based drug development and the selection of appropriate disease indications for further preclinical and clinical investigation.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound and its analogues, future studies must integrate multi-omics approaches. This goes beyond simple target-based assays to create a holistic view of the compound's impact on cellular networks.

A proposed multi-omics workflow could include:

Transcriptomics (RNA-seq): To identify global changes in gene expression following compound treatment, revealing affected pathways.

Proteomics: To quantify changes in protein levels and post-translational modifications, confirming that transcript-level changes translate to functional protein alterations.

Metabolomics: To analyze shifts in cellular metabolites, providing a direct readout of changes in metabolic and signaling pathways.

Epigenomics: Advanced techniques like single-cell tri-omic mapping can simultaneously capture chromatin accessibility, 3D genome architecture, and the transcriptome, providing deep mechanistic insights into how the compound might alter cell identity and function, particularly in complex tissues like the brain. biorxiv.org

By integrating these datasets, researchers can construct detailed mechanistic models, identify novel biomarkers for drug response, and potentially uncover unexpected off-target effects or new therapeutic opportunities.

Application as Chemical Probes in Biological Systems

To facilitate target identification and validation, this compound can be developed into a chemical probe. This involves synthetically modifying the molecule to incorporate a reporter tag without significantly disrupting its biological activity.

Two primary strategies can be employed:

Fluorescent Probes: A fluorophore, such as a coumarin (B35378) or cyanine (B1664457) dye, can be attached to a non-critical position on the molecule. nih.govbroadpharm.com These fluorescent analogues would allow for direct visualization of the compound's subcellular localization via microscopy and could be used in binding assays like fluorescence polarization. creative-peptides.com

Biotinylated Probes: Attaching a biotin (B1667282) tag creates a high-affinity handle for pulldown experiments. nih.gov After treating cell lysates with the biotinylated probe, the compound-protein complexes can be captured using streptavidin beads. The bound proteins can then be identified by mass spectrometry, providing a powerful method for unbiased target discovery. nih.gov

The development of such probes is a crucial step in de-orphanizing the compound (i.e., identifying its unknown target) and elucidating its mechanism of action at a molecular level.

Probe Type Tag Application Key Advantage
Fluorescent Probe Coumarin, Cy3, Cy5Cellular imaging, fluorescence polarization assaysAllows for real-time visualization of compound distribution in living cells. creative-peptides.comnih.gov
Affinity Probe BiotinTarget identification via pulldown-mass spectrometryEnables unbiased discovery of protein binding partners. nih.gov

Advanced Preclinical Models for Disease Mimicry

To improve the translational success of this compound, it is imperative to move beyond traditional 2D cell culture and utilize advanced preclinical models that more accurately recapitulate human disease.

Patient-Derived Organoids (PDOs): These 3D culture systems are grown from patient tumor samples and maintain the genetic and phenotypic heterogeneity of the original cancer. nih.govnih.gov Testing the compound on a panel of PDOs can provide a strong indication of its potential clinical efficacy and can help identify patient subpopulations most likely to respond. nih.gov Organoid models are also valuable for studying mechanisms of drug resistance. nih.gov

Patient-Derived Xenografts (PDX): In PDX models, patient tumor tissue is directly implanted into immunodeficient mice. These models are considered a gold standard for in vivo testing of anti-cancer agents as they preserve the tumor microenvironment and architecture.

Utilizing these sophisticated models will provide more clinically relevant data on efficacy and toxicity, increasing the confidence for advancing promising analogues into human clinical trials.

Patent Landscape and Strategic Research Opportunities

A thorough analysis of the patent landscape is critical for defining strategic research opportunities and ensuring freedom to operate. The landscape for pyridine derivatives is crowded, with numerous patents covering specific substitution patterns and therapeutic uses.

Key areas of existing intellectual property include:

Synthesis Methods: Patents exist for novel methods of synthesizing substituted fluoropyridines, particularly involving pyridine N-oxides as intermediates. google.comnih.gov

Specific Scaffolds and Uses: Patents have been granted for substituted pyridine derivatives as inhibitors of specific targets, such as SARM1 for neurological disorders or as kinase inhibitors. nih.govgoogle.com

Strategic research should therefore focus on areas of chemical space and therapeutic indications that are not heavily encumbered by existing patents. Opportunities may lie in:

Novel Analogues: Creating structurally distinct analogues of this compound with unique substitution patterns.

New Therapeutic Uses: Patenting the use of this compound or its derivatives for a novel, previously undisclosed medical indication.

Formulation and Delivery: Developing novel formulations that improve the compound's delivery, stability, or pharmacokinetic profile.

A carefully planned research and intellectual property strategy will be paramount to the successful commercial translation of any therapeutic agent derived from this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluoropyridin-4-yl)propanamide in academic research?

  • Answer : The synthesis typically involves coupling fluoropyridinyl intermediates with propanamide backbones. For example, oxadiazole-based analogs (e.g., 3-(3-fluoropyridinyl)-1,2,4-oxadiazol-5-yl propanamides) can be synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes under mild heating (60–80°C) in polar solvents like DMF . Amidation reactions using activated esters (e.g., HATU-mediated coupling) are also effective for introducing fluoropyridinyl groups .

Q. How can researchers characterize the structural purity of this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and assess fluoropyridinyl substitution patterns.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in related propanamide derivatives (e.g., hydrogen-bonding networks and π-π stacking interactions stabilize crystal packing) .

Q. What solvent systems are optimal for recrystallizing fluoropyridinyl propanamides?

  • Answer : Ethanol/water mixtures or acetonitrile are preferred due to moderate polarity, which facilitates hydrogen-bond formation (critical for stabilizing crystal lattices). Slow evaporation at 4°C is recommended to avoid amorphous precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations of fluoropyridinyl propanamides?

  • Answer : Single-crystal X-ray diffraction provides definitive evidence of bond angles, torsion angles, and intermolecular interactions (e.g., N–H⋯O/N hydrogen bonds). For instance, studies on 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide revealed near-planar pyrazole-pyridine systems (dihedral angle: 1.87°) and hydrogen-bonded chains along the c-axis, clarifying structural ambiguities .

Q. What experimental strategies mitigate batch-to-batch variability in fluoropyridinyl propanamide bioactivity assays?

  • Answer :

  • Standardized purification : Use preparative HPLC with trifluoroacetic acid (TFA)-buffered mobile phases to ensure >95% purity.
  • Stability testing : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Positive controls : Include structurally validated analogs (e.g., GPR183 ligands with similar fluorophenyl-propanamide scaffolds) to calibrate receptor-binding assays .

Q. How can computational modeling predict the binding affinity of this compound to target receptors?

  • Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like formyl-peptide receptors (FPRs). Focus on fluorine’s electronegativity and its role in stabilizing ligand-receptor interactions through halogen bonding or hydrophobic effects, as seen in FPR2 agonist studies .

Q. What strategies address conflicting bioactivity data across cell-based vs. cell-free assays?

  • Answer :

  • Assay optimization : Adjust membrane permeability enhancers (e.g., DMSO concentration ≤0.1%) for cell-based assays.
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements .

Methodological Guidance

Q. How to design SAR (structure-activity relationship) studies for fluoropyridinyl propanamides?

  • Answer :

  • Core modifications : Synthesize analogs with varying fluoropyridinyl substitution positions (e.g., 2-, 3-, or 4-fluoro) to assess electronic effects.
  • Side-chain variations : Introduce alkyl/aryl groups on the propanamide backbone to evaluate steric effects.
  • Functional assays : Test kinase inhibition (e.g., p38 MAPK) or GPCR activation (e.g., GPR183) to correlate structural changes with activity .

Q. What analytical workflows validate fluoropyridinyl propanamide stability under physiological conditions?

  • Answer :

  • LC-MS/MS profiling : Monitor degradation products in simulated gastric fluid (SGF) or plasma.
  • Isotopic labeling : Use deuterated analogs to track metabolic pathways.
  • Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks and compare pre/post HPLC chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.